molecular formula C10H11NO6 B1440231 4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER CAS No. 422308-68-7

4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER

Cat. No.: B1440231
CAS No.: 422308-68-7
M. Wt: 241.2 g/mol
InChI Key: WASBIXOONHANMQ-UHFFFAOYSA-N
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Description

4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, characterized by the presence of hydroxy, methoxy, and nitro functional groups, along with an ethyl ester moiety

Preparation Methods

The synthesis of 4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER typically involves the esterification of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be summarized as follows:

4-Hydroxy-5-methoxy-2-nitrobenzoic acid+EthanolH2SO44-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester+Water\text{4-Hydroxy-5-methoxy-2-nitrobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Hydroxy-5-methoxy-2-nitrobenzoic acid+EthanolH2​SO4​​4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester+Water

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions. For example, the hydroxy group can be converted to a halide using reagents like thionyl chloride.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Material Science: It can be used in the preparation of functional materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER include:

    4-Hydroxy-5-methoxy-2-nitrobenzoic acid: The parent acid form, which lacks the ethyl ester group.

    2-Methoxy-4-nitrobenzoic acid: A related compound with a different substitution pattern on the benzene ring.

    5-Hydroxy-2-nitrobenzaldehyde: Another derivative with an aldehyde group instead of the ester.

Properties

IUPAC Name

ethyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-9(16-2)8(12)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASBIXOONHANMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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